![molecular formula C16H16O2 B2939370 3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate CAS No. 2108463-42-7](/img/structure/B2939370.png)
3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate
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Overview
Description
“3’-Methyl-[1,1’-biphenyl]” is also known as 3-Methylbiphenyl, with a molecular formula of C13H12 . It’s a derivative of biphenyl, where one of the hydrogen atoms on the 3 position is replaced by a methyl group .
“Methyl Acetate” is a carboxylate ester with the formula CH3COOCH3. It is a flammable liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers .
Molecular Structure Analysis
The molecular structure of “3’-Methyl-[1,1’-biphenyl]” consists of two benzene rings connected by a single bond, with a methyl group attached to the 3’ position . The structure of “Methyl Acetate” consists of a methyl group (CH3-) and an acetate group (CH3COO-) .
Physical And Chemical Properties Analysis
“3’-Methyl-[1,1’-biphenyl]” has a molecular weight of 168.2344 . “Methyl Acetate” is a colorless liquid with a density of 0.932 g/cm³, a melting point of -98 °C, and a boiling point of 56.9 °C .
Scientific Research Applications
Crystallography and Chirality
Studies on isochroman derivatives, such as methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate and methyl [4-(2,5-dimethoxyphenyl)-8-methoxyisochroman-3-yl]acetate, have revealed their propensity to crystallize in chiral space groups. These findings highlight the significance of the arrangement of substituents on molecular chirality and potential applications in enantioselective synthesis and chiral resolution techniques (Palusiak et al., 2004).
Chemical Reactivity and Synthesis
Research on derivatives of (diphenylmethylen-amino) acetic acid with carbon disulfide under phase transfer conditions illustrates the creation of ketene dithioacetals, showcasing applications in the synthesis of novel organic compounds with potential utility in pharmaceuticals and material science (Dölling et al., 1993).
Molecular Structure Analysis
The synthesis and structural analysis of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate provide insights into molecular conformations and interactions. Such studies are crucial for understanding the relationship between molecular structure and function, with implications for designing more effective drugs and materials (Yaman et al., 2019).
Pharmacological Potential
Although the direct applications of "3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate" in pharmacology were not explicitly mentioned, the investigation of related compounds, such as phenylacetic acid derivatives by Curvularia lunata, demonstrates the ongoing search for novel bioactive compounds. This research can lead to the discovery of new pharmaceutical agents with unique modes of action (Varma et al., 2006).
Safety and Hazards
properties
IUPAC Name |
[3-(3-methylphenyl)phenyl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-5-3-7-15(9-12)16-8-4-6-14(10-16)11-18-13(2)17/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEPJGMKNKCTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2)COC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate |
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